Cas no 25116-00-1 (N-(2-Cyanophenyl)acetamide)
N-(2-Cyanophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide,N-(2-cyanophenyl)-
- N-(2-cyanophenyl)acetamide
- 2-acetamidobenzonitrile
- 2-acetylaminobenzonitrile
- 2-cyanoacetanilide
- N-acetyl-anthranilonitrile
- o-acetamidobenzonitrile
- o-acetylaminobenzonitrile
- Oprea1_252287
- A924945
- EN300-15524
- N-(2-Cyano-phenyl)-acetamide
- NSC73082
- 25116-00-1
- Z26489157
- SCHEMBL1084996
- NCIOpen2_000439
- NSC 73082
- DTXSID40291091
- MFCD00222087
- NSC-73082
- AS-37487
- CS-0172015
- AH-034/32463024
- AKOS000199670
- HMS1678K09
- Oprea1_743671
- STK701079
- Acetamide, N-(2-cyanophenyl)-
- ALBB-023923
- N-(2-Cyanophenyl)acetamide
-
- MDL: MFCD00222087
- Inchi: 1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,1H3,(H,11,12)
- InChI Key: RTGPZUVDPPNGNR-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=CC=CC=1C#N
Computed Properties
- Exact Mass: 160.06400
- Monoisotopic Mass: 160.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 52.9Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 389.1±25.0 °C at 760 mmHg
- Flash Point: 189.1±23.2 °C
- Refractive Index: 1.557
- PSA: 52.89000
- LogP: 1.58968
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
N-(2-Cyanophenyl)acetamide Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
N-(2-Cyanophenyl)acetamide Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-(2-Cyanophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111022-25g |
N-(2-cyanophenyl)acetamide |
25116-00-1 | 95% | 25g |
$960.30 | 2023-09-02 | |
| TRC | C998843-50mg |
N-(2-Cyanophenyl)acetamide |
25116-00-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C998843-100mg |
N-(2-Cyanophenyl)acetamide |
25116-00-1 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C998843-500mg |
N-(2-Cyanophenyl)acetamide |
25116-00-1 | 500mg |
$ 320.00 | 2022-06-06 | ||
| Apollo Scientific | OR903353-250mg |
N-(2-Cyanophenyl)acetamide |
25116-00-1 | 97% | 250mg |
£160.00 | 2025-02-20 | |
| Apollo Scientific | OR903353-1g |
N-(2-Cyanophenyl)acetamide |
25116-00-1 | 97% | 1g |
£410.00 | 2025-02-20 | |
| abcr | AB307145-1 g |
N-(2-Cyanophenyl)acetamide; 97% |
25116-00-1 | 1g |
€191.30 | 2022-08-31 | ||
| abcr | AB307145-5 g |
N-(2-Cyanophenyl)acetamide; 97% |
25116-00-1 | 5g |
€485.40 | 2022-08-31 | ||
| Enamine | EN300-15524-50mg |
N-(2-cyanophenyl)acetamide |
25116-00-1 | 95.0% | 50mg |
$22.0 | 2023-09-25 | |
| Enamine | EN300-15524-100mg |
N-(2-cyanophenyl)acetamide |
25116-00-1 | 95.0% | 100mg |
$33.0 | 2023-09-25 |
N-(2-Cyanophenyl)acetamide Suppliers
N-(2-Cyanophenyl)acetamide Related Literature
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Anita Kailas Sanap,Ganapati Subray Shankarling New J. Chem. 2015 39 206
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Y. Kabri,A. Gellis,P. Vanelle Green Chem. 2009 11 201
Additional information on N-(2-Cyanophenyl)acetamide
Acetamide, N-(2-Cyanophenyl)-: A Comprehensive Overview
The compound with CAS No. 25116-00-1, commonly referred to as Acetamide, N-(2-Cyanophenyl)-, is a significant chemical entity in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the chemical characteristics, synthesis methods, and recent advancements related to N-(2-cyanophenyl)acetamide.
N-(2-Cyanophenyl)acetamide is an aromatic amide derivative characterized by its benzene ring substituted with a cyano group at the 2-position and an acetamide group at the para position. The molecular formula of this compound is C8H7N3O, and its molecular weight is approximately 167.17 g/mol. The structure of Acetamide, N-(2-Cyanophenyl)- makes it highly versatile for use in pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of N-(2-cyanophenyl)acetamide in drug discovery. Researchers have explored its potential as a building block for developing bioactive compounds with anti-inflammatory and anticancer properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of Acetamide, N-(2-Cyanophenyl)- exhibit significant inhibitory activity against key enzymes involved in inflammatory pathways.
In addition to its pharmaceutical applications, N-(2-cyanophenyl)acetamide has found utility in the synthesis of advanced materials. Its ability to form stable amide bonds makes it an ideal candidate for constructing polymeric materials with tailored mechanical and thermal properties. A research team from the University of California reported that incorporating Acetamide, N-(2-Cyanophenyl)- into polymer networks enhances their resistance to thermal degradation.
The synthesis of N-(2-cyanophenyl)acetamide typically involves a two-step process: the preparation of 2-cyanophenylamine followed by acetylation using acetyl chloride or acetic anhydride. This method ensures high purity and yield, making it suitable for large-scale production. Recent advancements in catalytic methods have further optimized this synthesis pathway, reducing reaction times and minimizing by-products.
From an environmental perspective, Acetamide, N-(2-Cyanophenyl)- has been evaluated for its biodegradability and eco-toxicity. Studies indicate that it undergoes rapid microbial degradation under aerobic conditions, posing minimal risk to aquatic ecosystems. This makes it a preferable choice for industries seeking eco-friendly chemical intermediates.
In conclusion, N-(2-cyanophenyl)acetamide (CAS No. 25116-00-1) is a multifaceted compound with promising applications across various sectors. Its unique chemical properties and compatibility with modern synthetic techniques position it as a valuable asset in contemporary research and development efforts.
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